5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is classified as an isoxazole derivative. Isoxazoles are known for their diverse biological activities and are often explored in drug discovery. The compound's unique structure combines halogenated aromatic systems with an isoxazole core, making it a valuable candidate for various pharmacological applications. It is also recognized under the Chemical Abstracts Service registry number 1245224-36-5 .
The synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid typically involves several steps:
The molecular structure of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can be described as follows:
The molecular formula is C10H7BrFNO2, indicating the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) alongside carbon (C) and hydrogen (H) .
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific biological targets:
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid has several scientific applications:
The isoxazole core of 5-(4-bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is predominantly synthesized via metal-free [3+2] cycloaddition between halogenoximes and fluoroalkyl alkenes. This method leverages in situ-generated nitrile oxides from precursors like chloroximes, which react regioselectively with dipolarophiles such as 2-bromo-3,3,3-trifluoroprop-1-ene. The reaction proceeds under mild conditions (EtOAc/NaHCO₃, rt) to yield 3,5-disubstituted isoxazoles as exclusive regioisomers, avoiding the formation of 3,4-disubstituted byproducts. This selectivity is attributed to steric repulsion between substituents and the trifluoromethyl/bromine groups in the transition state, as confirmed by DFT calculations (RI-B97-D approximation) [1]. Key advantages include scalability (>100 g demonstrated) and compatibility with functional groups (esters, bromo, protected amino) [1] [7].
Halogenoximes serve as critical intermediates for installing the 4-bromo-2-fluorophenyl moiety regioselectively at the C5 position of the isoxazole ring. As shown in Table 1, aryl chloroximes with ortho-fluoro substituents undergo cycloaddition with high efficiency. The electron-withdrawing nature of fluorine enhances the electrophilicity of nitrile oxides, directing cycloaddition to the β-carbon of alkenes. This results in C3-C5 bonding, placing the aryl group exclusively at C5. The bromine atom is typically introduced pre- or post-cyclization via electrophilic aromatic substitution (e.g., NBS) on fluorophenyl precursors. Quantum mechanical modeling confirms that steric effects dominate regioselectivity: bulky substituents (e.g., t-Bu) favor 3,5-disubstitution by reducing energy barriers in transition states by 2–4 kcal/mol [1] [9].
Table 1: Regioselectivity in Halogenoxime Cycloadditions
Chloroxime Substituent | Product | Yield (%) | Regioselectivity (3,5:3,4) |
---|---|---|---|
4-FC₆H₄ (1d) | 3d | 73 | >99:1 |
2-Thienyl (1e) | 3e | 40 | >99:1 |
Protected amino (1f) | 3f | 89 | >99:1 |
Bromo-fluoro patterns are installed via three primary strategies:
Solvent polarity critically influences cycloaddition efficiency and byproduct formation. As shown in Table 2, EtOAc maximizes yields (69–95%) by balancing nitrile oxide stability and alkene solubility, while minimizing furoxan dimerization. In contrast, CH₂Cl₂ promotes isoxazoline intermediates (e.g., 5) due to reduced polarity, requiring prolonged reaction times (1 week) or harsher conditions for aromatization [1]. Catalyst screening reveals that NaHCO₃ outperforms Et₃N or DBU by providing mild base assistance without promoting side reactions. One-pot protocols using 3-fold excess NaHCO₃ in EtOAc achieve 61% yield for acid precursors, eliminating intermediate purification [1] [9].
Table 2: Solvent and Base Optimization for Cycloadditions
Solvent | Base | Scale (g) | Yield (%) | Major Byproduct |
---|---|---|---|---|
EtOAc | NaHCO₃ | 130 | 89 | Furoxan (<5%) |
Et₂O | Et₃N | 10 | 0 | Furoxan (>90%) |
CH₂Cl₂ | K₂CO₃ | 50 | 50 | Isoxazoline (30%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1